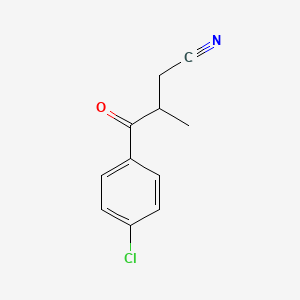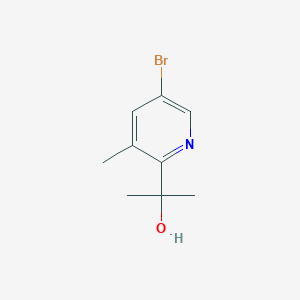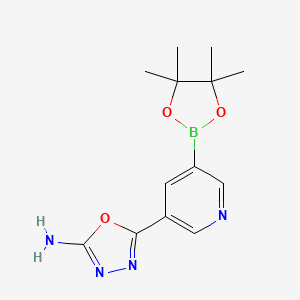![molecular formula C8H6BrNO B13989027 4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[b]pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant in water at 25°C. This method yields the desired compound with high efficiency and excellent chemoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves multicomponent condensation reactions. For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and triethylamine can lead to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which can be further brominated to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using manganese triflate and tert-butyl hydroperoxide.
Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Substitution: Various nucleophiles can be used to replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: The primary product is the oxidized form of the compound.
Substitution: Depending on the nucleophile used, different substituted derivatives can be obtained.
Scientific Research Applications
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves its interaction with specific molecular targets. The bromine atom and the dihydrocyclopenta[b]pyridinone structure allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
4-bromo-5,6-dihydrocyclopenta[b]pyridin-7-one |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4H,1-2H2 |
InChI Key |
OMGLHYQMQADEPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=NC=CC(=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)

![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)


![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)

